molecular formula C15H10O7 B029966 Viscidulin I CAS No. 92519-95-4

Viscidulin I

Cat. No. B029966
CAS RN: 92519-95-4
M. Wt: 302.23 g/mol
InChI Key: NULZZCUABWZIRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to Viscidulin I involves intricate chemical pathways. For instance, the total synthesis of related complex molecules such as scopadulin, an aphidicolane diterpene, illustrates the methodological approach to building complex natural products. This synthesis encompasses multiple steps, including ring system construction, stereoselective cyanation, and methylation, showcasing the level of precision required in synthesizing complex natural products (Rahman et al., 2001).

Molecular Structure Analysis

The molecular structure of Viscidulin I and related compounds highlights the diversity and complexity of natural product chemistry. For instance, in the study of Scutellaria viscidula, transcriptomic analysis provided insights into the biosynthesis of flavonoids, including Viscidulin I, by revealing the dynamic expression of genes involved in flavonoid synthesis (Bai et al., 2018).

Chemical Reactions and Properties

Understanding the chemical properties of Viscidulin I involves examining its synthesis and reactions within a broader context of flavonoid biosynthesis. The synthesis of related flavonoids and diterpenes, as seen in the methodology for scopadulin, provides a basis for understanding the reactions and chemical properties inherent to Viscidulin I (Rahman et al., 2001).

Physical Properties Analysis

While specific studies directly analyzing the physical properties of Viscidulin I were not identified, the general approach to studying natural products involves characterizing their physical properties through techniques such as mass spectrometry, nuclear magnetic resonance (NMR), and chromatography. These methodologies are crucial for elucidating the structure and physical characteristics of complex molecules.

Chemical Properties Analysis

The chemical properties of Viscidulin I can be inferred from studies on flavonoid biosynthesis and the chemical synthesis of related compounds. Research on the biosynthesis of flavonoids within Scutellaria viscidula has shed light on the enzymatic pathways and gene expressions responsible for producing flavonoids, including Viscidulin I, highlighting the intricate network of reactions that define its chemical properties (Bai et al., 2018).

Scientific Research Applications

Chemical Constituents of Scutellaria Viscidula

Viscidulin I is identified as a chemical constituent of Scutellaria viscidula, a plant with medicinal properties. The study of its chemical constituents, including viscidulin I, highlights the potential pharmacological applications and the importance of these compounds in medicinal research (Xu Sui-xu, 2003).

Flavonoid Synthesis in Scutellaria Viscidula

Viscidulin I is part of the flavonoid content in Scutellaria viscidula. The understanding of flavonoid synthesis, including compounds like viscidulin I, viscidulin II, and viscidulin III, is crucial for exploring their biological activities and potential therapeutic uses (Chengke Bai et al., 2018).

Screening Selective GPC3 Inhibitor Components

A study revealed that viscidulin I can be used to screen selective antitumor components from Scutellariae Radix. It showed affinity to the Glypican-3 (GPC3) protein, indicating its potential as a targeted therapeutic agent in cancer research (Chun Chen et al., 2020).

Safety And Hazards

When handling Viscidulin I, it is advised to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2-(2,6-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O7/c16-6-4-9(19)12-10(5-6)22-15(14(21)13(12)20)11-7(17)2-1-3-8(11)18/h1-5,16-19,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULZZCUABWZIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20239032
Record name 2-(2,6-Dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Viscidulin I

CAS RN

92519-95-4
Record name Viscidulin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092519954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,6-Dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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